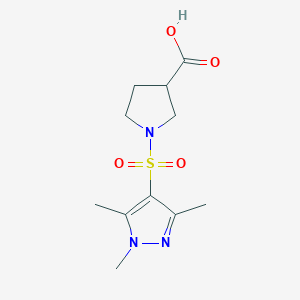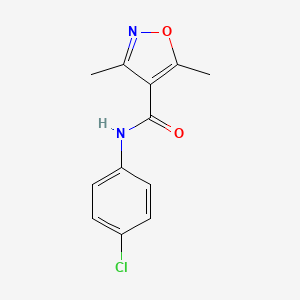![molecular formula C15H18N6O2 B2690781 6-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 2320220-98-0](/img/structure/B2690781.png)
6-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-methylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-methylpyridazin-3(2H)-one is a synthetic compound notable for its potential applications in various scientific fields. This compound features a unique bicyclic octane structure attached to a pyridazinone moiety, linked via a triazole ring—a configuration that makes it intriguing for medicinal chemistry, given its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Step 1: : The synthesis typically begins with the preparation of the triazole ring. This often involves a cycloaddition reaction between an azide and an alkyne under controlled conditions to form the 1H-1,2,4-triazole core.
Step 2: : Concurrently, the bicyclic octane system can be synthesized through a series of stereoselective reactions, ensuring the correct (1R,5S) configuration.
Step 3: : The pyridazinone moiety is generally synthesized separately, involving the cyclization of suitable precursors such as hydrazine derivatives.
Final Assembly: : The final step involves coupling these synthesized fragments through carbonylation reactions under mild conditions, ensuring the stability of the compound.
Industrial Production Methods: : Industrial-scale production would adapt these methods to larger reactors, optimizing parameters such as temperature, pressure, and catalysts to enhance yield and purity while maintaining cost-efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation and Reduction: : This compound can undergo oxidation and reduction reactions, often altering its bioactive properties.
Substitution Reactions: : The triazole and pyridazinone rings allow for various electrophilic and nucleophilic substitutions, making it versatile for derivatization.
Common Reagents and Conditions
Oxidation: : Agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.
Reduction: : Reducing agents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Varied nucleophiles or electrophiles depending on the desired product.
Major Products: : The major products vary, but often include substituted derivatives with modified biological activities.
Aplicaciones Científicas De Investigación
This compound has wide-ranging applications across multiple domains:
Chemistry: : Used as a building block in the synthesis of more complex molecules due to its unique structure.
Biology: : Potential as a molecular probe in biochemical assays.
Medicine: : Explored for its potential as an active pharmaceutical ingredient with possible applications in treating neurological disorders.
Industry: : Utilized in the creation of specialized polymers and advanced materials.
Mecanismo De Acción
Molecular Targets and Pathways: : The precise mechanism by which this compound exerts its effects is still under investigation. initial studies suggest it interacts with specific enzymes and receptors, possibly modulating neurotransmitter release or inhibiting certain enzymatic pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-((1R,5S)-3-(4-methyl-1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-methylpyridazin-3(2H)-one: : This variant features a methyl group on the triazole ring, altering its physicochemical properties.
6-((1R,5S)-3-(1H-tetrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-methylpyridazin-3(2H)-one: : Substituting the triazole for a tetrazole ring changes its bioactivity and reactivity profile.
Uniqueness: : What sets 6-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-methylpyridazin-3(2H)-one apart is its specific stereochemistry and the combination of its triazole and pyridazinone components, which confer distinctive bioactive properties not seen in similar compounds.
Propiedades
IUPAC Name |
2-methyl-6-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c1-19-14(22)5-4-13(18-19)15(23)21-10-2-3-11(21)7-12(6-10)20-9-16-8-17-20/h4-5,8-12H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPVQVVKFDTZDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2C3CCC2CC(C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(4-ethoxyphenyl)-2-(2-oxo-2-(piperidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2690702.png)

![7-(3-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine](/img/structure/B2690704.png)
![4-[Tert-butyl-pyridin-4-yl-[2-(trifluoromethyl)phenyl]imino-lambda5-phosphanyl]oxy-3-methoxybenzaldehyde](/img/structure/B2690705.png)


![4-methyl-1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole](/img/structure/B2690710.png)
![2-[(2-ethylphenyl)amino]-N-[(3-methoxyphenyl)methyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2690711.png)
![2-methyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]propane-1-sulfonamide](/img/structure/B2690713.png)
![1-benzoyl-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B2690718.png)

![N-(2,3-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2690720.png)
